1-(4-nitrophenyl)ethanone oxime
Overview
Description
1-(4-nitrophenyl)ethanone oxime, also known as (1E)-1-(4-nitrophenyl)ethanone oxime, is a chemical compound with the linear formula C8H8N2O3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C8H8N2O3 . The molecular weight of the compound is 180.165 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 180.165 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Spectroscopic Analysis
- Spectroscopic and Computational Analysis : The spectroscopic characterization of new alkyl-oximes, including 1-(4-nitrophenyl)ethanone oxime derivatives, was studied. This research focused on using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to define molecular structures and isomers (Sánchez-Pavón et al., 2020).
Phase Equilibrium Studies
- Solid-Liquid Phase Equilibrium and Ternary Phase Diagrams : Research was conducted on the phase equilibrium of 1-(4-nitrophenyl)ethanone in various solvents. This study is significant for understanding the solubility and crystallization behaviors of this compound in different temperature and solvent conditions (Li et al., 2019).
Molecular Dynamics
- Molecular Dynamics in Solution : Investigations on the molecular dynamics of this compound derivatives in solution were carried out using NMR spectroscopy. This research focused on the formation of hydrogen bonds and the energy dynamics within the molecule (Mamedov et al., 2012).
Synthesis of Derivatives and Complexes
- Synthesis of Novel Derivatives : The synthesis and characterization of new derivatives involving this compound were explored. This includes the creation of compounds with potential anti-inflammatory and analgesic properties (Abadi et al., 2005).
- Formation of Metal Complexes : Studies on the formation of mono- and dinuclear metal complexes with this compound derivatives were conducted. These complexes have been analyzed for their spectroscopic, electrochemical, and antimicrobial properties (Chai et al., 2017).
Crystallography and Charge Density Analysis
- Crystal Structure Analysis : Research on the crystal structure of this compound and its derivatives has been performed, providing insights into the molecular geometry and bonding features (Rao et al., 2014).
Chemical Reactions and Catalysis
- Oxa-Michael Addition Reaction : The use of 1-(4-nitrophenyl)
ethanone oxime in catalyzing enantioselective oxa-Michael addition reactions has been explored. This involves reactions with α,β-unsaturated aldehydes to produce adducts with significant enantiomeric excess under mild conditions (Chang et al., 2008).
Potentiometric Studies and Complexation
- Potentiometric Study of Complexation : The complexation behavior of this compound with various metal ions was investigated in water-dioxane mixed solvents. This study is crucial for understanding the compound's interactions and stability constants in different solvent environments (Shokrollahi & Haghighi, 2012).
Safety and Hazards
Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . It’s important to handle it with care, avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Properties
IUPAC Name |
(NZ)-N-[1-(4-nitrophenyl)ethylidene]hydroxylamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-6(9-11)7-2-4-8(5-3-7)10(12)13/h2-5,11H,1H3/b9-6- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNBZVFYQPTWRK-TWGQIWQCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/O)/C1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.